Ethyl 2,4,6-trimethoxybenzoate

Overview

Description

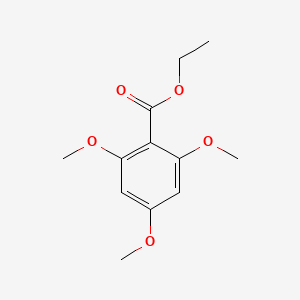

Ethyl 2,4,6-trimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at positions 2, 4, and 6, and an ethyl ester group is attached to the carboxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trimethoxybenzoate can be synthesized through the esterification of 2,4,6-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2,4,6-trimethoxybenzoic acid or 2,4,6-trimethoxybenzaldehyde.

Reduction: Formation of 2,4,6-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2,4,6-trimethoxybenzoate serves as an important intermediate in organic synthesis. Its unique methoxy substituents allow it to participate in various chemical reactions:

- Oxidation : The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The ester group can be reduced to produce the corresponding alcohol.

- Substitution Reactions : Nucleophilic aromatic substitution can occur at the methoxy positions, allowing for further functionalization of the compound.

Biology

Research has indicated potential biological activities associated with this compound:

- Cellular Interaction : Studies suggest that it may interact with cellular membranes and influence biological pathways related to oxidative stress.

- Therapeutic Properties : Investigations into its anti-inflammatory and anticancer properties are ongoing. The compound's structural similarity to other bioactive molecules suggests it could bind to specific receptors or proteins involved in disease processes.

Medicine

This compound is being explored for its therapeutic applications:

- Anticancer Research : Its derivatives have been studied for cytotoxic activity against various cancer cell lines. For example, modifications of this compound have shown promising results in enhancing anticancer efficacy through targeted delivery systems .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, presenting potential for developing new anti-inflammatory drugs.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on several human cancer cell lines. Results indicated that certain modifications enhanced apoptosis and inhibited cell proliferation significantly compared to controls. These findings suggest a pathway for developing novel anticancer agents based on this compound's structure .

Case Study 2: Anti-inflammatory Mechanisms

Research has demonstrated that this compound could inhibit pro-inflammatory cytokine production in vitro. By modulating NF-kB signaling pathways, this compound shows promise as a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethoxybenzoate largely depends on its chemical structure. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,4,6-trimethoxybenzoic acid: The parent acid form of ethyl 2,4,6-trimethoxybenzoate.

3,4,5-trimethoxybenzoic acid: Another trimethoxybenzoic acid derivative with methoxy groups at different positions.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and applications compared to other similar compounds .

Biological Activity

Ethyl 2,4,6-trimethoxybenzoate is an organic compound with the molecular formula CHO. It is a derivative of benzoic acid characterized by three methoxy groups at the 2, 4, and 6 positions on the benzene ring and an ethyl ester group attached to the carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Synthesis Methods

This compound can be synthesized through:

- Esterification : Reacting 2,4,6-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Industrial Production : Involves continuous flow processes and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The ester group can be reduced to yield the corresponding alcohol.

- Substitution : Methoxy groups can participate in nucleophilic substitution reactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that its derivatives exhibit significant activity against various bacterial strains. For instance:

- Bactericidal Activity : Studies have shown that compounds with similar structures possess bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines have demonstrated:

- Inhibition of Cell Proliferation : this compound showed significant inhibition of growth in breast cancer cell lines (e.g., MCF-7) with reported IC values indicating effective cytotoxicity .

- Mechanism of Action : Its biological activity may be attributed to its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .

Other Biological Activities

Research has suggested other potential biological activities:

- Anti-inflammatory Effects : Compounds related to this compound have been explored for their ability to modulate inflammatory responses in various biological systems.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, a comparative table is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Induces apoptosis; disrupts cellular membranes |

| Methyl 2,4,5-trimethoxybenzoate | Low | Moderate | Inhibits specific enzymes involved in growth |

| Ethyl 3,4,5-trimethoxybenzoate | High | Low | Alters metabolic pathways |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated:

- An IC value of approximately 102.01 µg/mL.

- Flow cytometry analysis revealed significant early apoptosis (17.3%) and late apoptosis (26.43%) in treated cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus. The findings highlighted:

- A notable reduction in bacterial viability upon treatment with this compound.

- The compound's effectiveness was comparable to established antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2,4,6-trimethoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,6-trimethoxybenzoic acid. This reaction is typical of ester derivatives, with kinetics influenced by the electron-donating methoxy groups:

-

Acidic hydrolysis : Requires heating with HCl or H₂SO₄, proceeding via protonation of the ester carbonyl and nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Utilizes NaOH or KOH, forming the carboxylate salt and ethanol.

Key observation : The electron-donating methoxy groups stabilize the intermediate through resonance, potentially accelerating hydrolysis compared to unsubstituted benzoates.

Role in CuH-Catalyzed Hydroamination

The compound serves as an amine electrophile in copper hydride (CuH)-catalyzed hydroamination reactions. Studies demonstrate that its electron-rich aromatic ring enhances reaction rates due to improved transmetalation efficiency:

| Entry | Amine Electrophile | Relative Rate (vs. unsubstituted benzoate) |

|---|---|---|

| 1 | 2,4,6-Trimethoxybenzoate | 3.1× enhancement |

| 2 | 4-Diethylaminobenzoate | 3.0× enhancement |

Mechanistic insight :

-

Hammett analysis (ρ = −0.71) confirms electron-rich substituents accelerate the rate-determining transmetalation step .

-

No kinetic isotope effect (KIE ≈ 1.06) suggests silane activation, not bond cleavage, dominates the mechanism .

Substitution and Transesterification Reactions

The ester group participates in alcoholysis under specific conditions:

-

Methanolysis : In hydrogenolysis reactions (e.g., with Pd/C), methanol induces transesterification to form mthis compound .

-

Silane-mediated reduction : Reactions with Ph₂SiH₂ or HSiMe(OMe)₂ yield reduced intermediates, critical in catalytic cycles .

Conditions :

-

Transesterification requires protic solvents (e.g., methanol) and catalysts (e.g., acids).

-

Reduction with silanes occurs under inert atmospheres at controlled temperatures (25–50°C) .

Comparative Reactivity with Structural Analogs

The positioning of methoxy groups significantly impacts reactivity:

| Compound | Hydrolysis Rate | Catalytic Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 3,4,5-trimethoxybenzoate | Moderate | Low |

| Ethyl 2,3,4-trimethoxybenzoate | Low | High |

Structural effects :

-

2,4,6-Substitution : Symmetric methoxy placement enhances resonance stabilization, favoring hydrolysis and electrophilic reactivity .

-

3,4,5-Substitution : Reduced symmetry lowers electron-donating effects, decreasing catalytic utility .

Oxidation and Functionalization

The ester can be oxidized to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄):

-

Oxidation pathway :

this compound → 2,4,6-Trimethoxybenzoyl chloride → 2,4,6-Trimethoxybenzoic acid

Applications :

Properties

IUPAC Name |

ethyl 2,4,6-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)11-9(15-3)6-8(14-2)7-10(11)16-4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMZPDGHRFORBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.